![molecular formula C25H22ClN5O3S B1139453 MK-8033 hydrochloride CAS No. 1283000-43-0](/img/structure/B1139453.png)
MK-8033 hydrochloride
Overview
Description
MK-8033 hydrochloride is an orally active ATP competitive c-Met/Ron dual inhibitor . It has IC50s of 1 nM for c-Met and 7 nM for Ron . It preferentially binds to the activated kinase conformation . MK-8033 hydrochloride can be used in the research of cancers, such as breast and bladder cancers, non-small cell lung cancers (NSCLCs) .
Molecular Structure Analysis
The molecular formula of MK-8033 hydrochloride is C25H22ClN5O3S . Its molecular weight is 507.99 .Physical And Chemical Properties Analysis
MK-8033 hydrochloride is a solid substance . It is soluble in water (7.14 mg/mL) and DMSO (5.88 mg/mL) . It should be stored at 4°C in a dry, sealed environment .Scientific Research Applications
1. Cancer Treatment Research
MK-8033 hydrochloride has been identified as a highly specific c-Met/Ron dual inhibitor, currently under investigation in Phase I clinical trials for cancer treatment. It demonstrates the potential for high specificity in targeting cancer cells, as explained in the discovery and structural analysis of MK-8033. This specificity stems from its ability to inhibit an activated kinase conformation, which is contrary to established beliefs in cancer treatment research (Northrup, 2010).
2. Clinical Trials for Solid Tumors
MK-8033 was tested in a first-in-human phase I dose escalation study with patients having advanced solid tumors. Although the clinical development was later discontinued, the study provided insights into the safety, maximum tolerated dose, pharmacokinetics, and preliminary clinical activity of MK-8033 (Keedy et al., 2018).
3. Inhibiting Tumor Cell Growth
Research has shown that MK-8033 is a potent inhibitor of both c-Met and Ron kinases, crucial in the pathogenesis of various human tumors. Its ability to inhibit kinase activity and phosphosphorylation makes it effective in suppressing tumor cell growth both in vitro and in vivo, particularly in gastric cancer and NSCLC xenograft models. This preclinical data supports the ongoing clinical evaluation of MK-8033 as a targeted therapy for c-Met driven tumors (Harrington et al., 2009).
Mechanism of Action
MK-8033 hydrochloride is an ATP competitive inhibitor that targets c-Met/Ron . It binds more tightly to phosphorylated c-Met than to its unphosphorylated counterpart . It inhibits oncogenic c-Met activation loop mutants with IC50s ranging from 0.6 to 1 nM . It also reduces the phosphorylation of c-Met, ERK, and Akt in EBC-1 and H1993 cells .
Future Directions
MK-8033 hydrochloride is currently under investigation in Phase I clinical trials for the treatment of cancer . The discovery of MK-8033 is described including the first public disclosure of its structure . An X-ray co-crystal structure of MK-8033 with the activated form of c-Met will be discussed to address why, contrary to established dogma, an inhibitor of an activated kinase conformation can lead to high specificity . The in vitro and in vivo properties of MK-8033 as well as aspects of the structure-activity relationships in this class will also be discussed .
properties
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQDRGTLKPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-8033 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.